Compound Description: ML3403 is a 2-alkylsulfanylimidazole derivative characterized as a potent p38α mitogen-activated protein (MAP) kinase inhibitor. In vitro and in vivo metabolism studies revealed its rapid oxidation to the corresponding sulfoxide, prompting investigations into metabolically more stable analogs.
Relevance: ML3403 shares a core 2-alkylsulfanylimidazole structure with the target compound, 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide. Both compounds possess a 4-fluorophenyl substituent at the 1-position of the imidazole ring and a thioether linkage at the 2-position. This structural similarity suggests potential shared biological activity and a possible influence of the 2-alkylsulfanyl group on metabolic stability.
Compound Description: LN950, another potent p38α MAP kinase inhibitor, also features the 2-alkylsulfanylimidazole core. Similar to ML3403, it exhibited metabolic instability due to sulfur oxidation. The replacement of the sulfur atom with a methylene group led to analogs with improved metabolic profiles.
Relevance: LN950 and the target compound, 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, share the 2-alkylsulfanylimidazole structure and a 4-fluorophenyl substituent at the 1-position. The thioether linkage at the 2-position further highlights their structural resemblance. This close structural relationship warrants investigating the metabolic stability of the target compound and exploring potential p38α MAP kinase inhibitory activity.
Compound Description: This compound serves as the lead compound for designing novel covalent JNK3 inhibitors. It demonstrates potent JNK3 inhibition in the nanomolar range and exhibits high metabolic stability in human liver microsomes.
Relevance: Compound 1 and 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide both possess a 4-fluorophenyl substituent at the 1-position and a thioether linkage at the 2-position of the imidazole ring. The presence of these shared structural features suggests a possible connection in their biological activities and makes it relevant to explore potential JNK3 inhibitory activity for the target compound.
Compound Description: Compound 13 is a potent covalent JNK3 inhibitor with low nanomolar IC50 values. It exhibits covalent engagement of JNK3 in intracellular assays and demonstrates a loss of binding affinity in JNK3(C154A) mutants.
Relevance: Both compound 13 and 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide share the presence of a 4-fluorophenyl substituent at the 1-position and a thioether linkage at the 2-position of the imidazole ring. This structural similarity makes it pertinent to investigate the potential covalent binding properties and JNK3 inhibitory activity of the target compound, considering its shared structural features with compound 13.
Compound Description: The crystal structure of this compound reveals its pyrazole ring making dihedral angles with the attached 4-fluorophenyl, pyridine, and nitrophenyl rings. The crystal packing is characterized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds.
Relevance: While the target compound, 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, possesses an imidazole core instead of a pyrazole ring, both compounds share the presence of a 4-fluorophenyl substituent and a nitrophenyl substituent. This similarity in substitution patterns, despite the different heterocyclic core, points to a possible common design strategy based on these specific functional groups. Further investigation could explore if the target compound exhibits similar hydrogen-bonding patterns in its crystal structure.
Compound Description: SB-242235 is a selective p38 MAPK inhibitor that demonstrates inhibitory effects on TGF1-induced fibronectin mRNA. It was used in a study evaluating the contribution of Smad and p38 MAPK activation in TGF1 regulation of extracellular matrix.
Relevance: Although SB-242235 and 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide possess distinct overall structures, they both share the presence of a 4-fluorophenyl group linked to an imidazole ring. This common structural feature suggests that the target compound might also exhibit inhibitory activity against p38 MAPK or other kinases involved in TGF1 signaling pathways, prompting further investigation into its potential for modulating extracellular matrix regulation.
Compound Description: BPN-15606 is a highly potent γ-secretase modulator (GSM) that significantly lowers Aβ42 levels in the central nervous system and exhibits potential therapeutic benefits in Alzheimer’s disease.
Relevance: BPN-15606 and 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide both contain a 4-fluorophenyl moiety within their structures. Although their overall structures differ significantly, this shared feature, often incorporated for its impact on metabolic properties and binding affinities, highlights a potential common design principle employed in the development of both compounds. Further research could explore whether this shared moiety contributes to any unforeseen similarities in their biological activities.
Compound Description: BMS-289948 is a potent orally active γ-secretase inhibitor that effectively reduces brain and plasma Aβ(1-40) levels. It has been investigated for potential therapeutic benefits in Alzheimer's disease.
Relevance: Both BMS-289948 and 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide share the presence of a 4-fluorophenyl group attached to an imidazole ring. Although their overall structures and specific substitutions on the imidazole ring differ, this common structural element suggests a possible shared interest in targeting similar biological pathways or mechanisms. This connection could inspire further investigation into whether the target compound also exhibits any γ-secretase inhibitory activity, potentially opening up new avenues for its therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.